molecular formula C21H25ClN2O4S B2862932 5-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzenesulfonamide CAS No. 955224-91-6

5-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzenesulfonamide

Cat. No. B2862932
CAS RN: 955224-91-6
M. Wt: 436.95
InChI Key: DWPDGICSJSPMQG-UHFFFAOYSA-N
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Description

5-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C21H25ClN2O4S and its molecular weight is 436.95. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Complex Formation and Spectroscopic Studies

A study on analogues of Zinquin-related fluorophores, which share structural similarities with the compound , reveals their application in forming fluorescent complexes with Zn(II). These compounds exhibit a bathochromic shift in their ultraviolet/visible spectra upon addition of Zn(II), indicating potential applications in biochemical sensing and spectroscopic analysis. While the specific compound 5-Chloro-N-(1-Isopentyl-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Yl)-2-Methoxybenzenesulfonamide was not directly studied, the findings on its analogues suggest possible research applications in areas requiring the detection and quantification of metal ions through fluorescence (M. Kimber et al., 2003).

Antimicrobial Activity

Research into novel compounds for antimicrobial applications is crucial in the fight against drug-resistant bacteria and fungi. A study on novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide derivatives, which are structurally related to the compound of interest, demonstrates significant antimicrobial activity. This suggests the potential for compounds like 5-Chloro-N-(1-Isopentyl-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Yl)-2-Methoxybenzenesulfonamide to serve as bases for developing new antimicrobial agents with applications in healthcare and pharmaceutical research (S. Vanparia et al., 2010).

Cancer Research and Pro-Drug Development

In cancer research, the development of pro-drugs that can selectively release therapeutic drugs in hypoxic solid tumors is a promising approach. Studies on 5-substituted isoquinolin-1-ones, closely related to the compound , have demonstrated their potential as bioreductively activated pro-drug systems. These findings suggest possible applications of 5-Chloro-N-(1-Isopentyl-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Yl)-2-Methoxybenzenesulfonamide in the design of targeted cancer therapies (J. Berry et al., 1997).

Enzyme Inhibition for Therapeutic Applications

Isoquinolinesulfonamides have been identified as novel and potent inhibitors of various protein kinases, with implications for therapeutic applications in diseases characterized by aberrant kinase activity. While the specific compound mentioned was not directly studied, the research on isoquinolinesulfonamides highlights the potential for 5-Chloro-N-(1-Isopentyl-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Yl)-2-Methoxybenzenesulfonamide to be investigated for its kinase inhibitory properties and applications in drug development (H. Hidaka et al., 1984).

properties

IUPAC Name

5-chloro-2-methoxy-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O4S/c1-14(2)10-11-24-18-7-6-17(12-15(18)4-9-21(24)25)23-29(26,27)20-13-16(22)5-8-19(20)28-3/h5-8,12-14,23H,4,9-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPDGICSJSPMQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzenesulfonamide

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